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Abstract

Oseltamivir phosphate is an ethyl ester prodrug that is effectively used for the treatment and
prophylaxis of influenza A and B virus infections. Following oral administration, it is readily
absorbed and extensively hydrolyzed by hepatic esterases to its active metabolite, oseltamivir
carboxylate. This active form is a potent and selective inhibitor of the viral neuraminidase
enzyme, which is crucial for the release of new virus particles from infected cells. This guide
provides a comprehensive overview of the pharmacokinetics and oral bioavailability of
oseltamivir and its active metabolite, oseltamivir carboxylate, supported by quantitative data,
detailed experimental protocols, and visual diagrams of its mechanism of action and
experimental workflows.

Mechanism of Action

Oseltamivir exerts its antiviral effect by inhibiting the neuraminidase enzyme on the surface of
the influenza virus.[1][2] Neuraminidase is essential for cleaving sialic acid residues on the host
cell surface, a process necessary for the release of newly formed virions.[3][4] Oseltamivir
carboxylate, a transition-state analogue of sialic acid, binds to the active site of the
neuraminidase enzyme, preventing it from cleaving these residues.[2][4] This action results in
the aggregation of new virus particles on the host cell surface, limiting their release and spread
to other cells.[3][4]
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Mechanism of action of Oseltamivir Carboxylate.

Pharmacokinetics

Oseltamivir is administered as a prodrug, oseltamivir phosphate, which is rapidly absorbed
from the gastrointestinal tract and converted to the active metabolite, oseltamivir carboxylate.[1]

[51[6]

Absorption and Bioavailability

Following oral administration, oseltamivir is well-absorbed, with at least 75% of the dose
reaching systemic circulation as oseltamivir carboxylate.[1][6] The absolute oral bioavailability
of oseltamivir carboxylate is approximately 80%.[5][7] Peak plasma concentrations of the active
metabolite are typically reached within 3 to 4 hours.[5] Co-administration with food does not
significantly affect the bioavailability of oseltamivir carboxylate.[1]

Distribution
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The volume of distribution of oseltamivir carboxylate at steady-state is approximately 23 to 26
liters in humans, which is equivalent to the volume of extracellular body fluid.[1][7] This allows
for wide distribution to sites of influenza virus infection.[1] Plasma protein binding of oseltamivir
is about 42%, while its active metabolite, oseltamivir carboxylate, has negligible binding of
approximately 3%.[1][8]

Metabolism

Oseltamivir is extensively metabolized by esterases located predominantly in the liver to form
oseltamivir carboxylate.[1][8] The exposure to the prodrug is less than 5% of the exposure to
the active metabolite.[1][3] Oseltamivir carboxylate does not undergo further metabolism.[1]
Oseltamivir and its active metabolite do not interact with cytochrome P450 enzymes.[2][5]

Excretion

Absorbed oseltamivir is primarily eliminated through its conversion to oseltamivir carboxylate,
which is then excreted in the urine.[6] Over 90% of an oral dose is eliminated as oseltamivir
carboxylate through renal excretion.[2][8] The elimination half-life of oseltamivir is 1 to 3 hours,
while the half-life of oseltamivir carboxylate is 6 to 10 hours.[1][2][8] Renal clearance of
oseltamivir carboxylate exceeds the glomerular filtration rate, indicating that active tubular
secretion contributes to its elimination.[5][6]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of oseltamivir and its
active metabolite, oseltamivir carboxylate, in humans.

Table 1: Pharmacokinetic Parameters of Oseltamivir and Oseltamivir Carboxylate in Healthy
Adults Following Oral Administration of 75 mg Oseltamivir Phosphate.
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. Oseltamivir
Oseltamivir .
Parameter Carboxylate (Active Reference(s)
(Prodrug) .
Metabolite)
Cmax (ng/mL) 65 348 [1]
AUCO-12h (ng-h/mL) 112 2719 [1]
Tmax (hours) Not specified 3-4 [51[8]
Half-life (hours) 1-3 6-10 [1112][8]
Oral Bioavailability Low (<5% as prodrug) ~80% [11[5117]
Protein Binding 42% 3% [1112][8]
Volume of Distribution -
U Not specified 23-26 [11121[7]
Renal Clearance (L/h)  Not specified 18.8 [1]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical and

nonclinical studies. The general methodologies employed in these studies are outlined below.

Human Pharmacokinetic Studies

A typical experimental workflow for a human pharmacokinetic study of oseltamivir is as follows:
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A typical workflow for a human pharmacokinetic study.

» Study Population: Studies are typically conducted in healthy adult volunteers, but also
include specific populations such as the elderly, children, and individuals with renal
impairment.[9]
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e Drug Administration: Oseltamivir phosphate is administered orally as capsules or a
reconstituted powder for suspension. Doses in studies have ranged from single doses to
multiple doses over several days.[9][10]

o Sample Collection: Blood samples are collected at predetermined time points before and
after drug administration to characterize the plasma concentration-time profile.[11] Urine
samples are also collected over specified intervals to determine the extent of renal excretion.
[11]

» Bioanalytical Method: The concentrations of oseltamivir and oseltamivir carboxylate in
plasma and urine are determined using validated bioanalytical methods, typically high-
performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
[11]

Nonclinical Pharmacokinetic Studies

Animal models are crucial for the preclinical evaluation of oseltamivir's pharmacokinetics.

e Animal Models: Common animal models used in pharmacokinetic studies of oseltamivir
include rats and ferrets.[12][13][14] Ferrets are considered a suitable model for influenza
research as they can be infected with human influenza viruses and exhibit similar clinical
symptoms.[13]

e Dosing and Sample Collection: In animal studies, oseltamivir is typically administered orally
via gavage.[14] Blood samples are collected serially, often via tail vein or other appropriate
methods.[14] In some studies, cerebrospinal fluid (CSF) and brain tissue are also collected
to assess central nervous system penetration.[14]

e Dose Scaling: Data from animal studies are used to predict human pharmacokinetics and to
determine appropriate dosing regimens for clinical trials. For example, a 5.08 mg/kg dose of
oseltamivir phosphate in ferrets was found to produce a similar plasma exposure of
oseltamivir carboxylate as a 75 mg dose in humans.[13]

Drug Interactions

Clinically significant drug interactions with oseltamivir are unlikely.[5]
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e Probenecid: Co-administration of probenecid, an inhibitor of renal tubular secretion, can
result in an approximately two-fold increase in the exposure to oseltamivir carboxylate.[5][6]
However, due to the wide safety margin of oseltamivir carboxylate, dose adjustments are
generally not required.[6]

o Other Drugs: Oseltamivir does not appear to have clinically significant interactions with drugs
like paracetamol (acetaminophen) and cimetidine.[5]

Conclusion

Oseltamivir exhibits a predictable and well-characterized pharmacokinetic profile. As a prodrug,
it is efficiently absorbed and converted to its active metabolite, oseltamivir carboxylate, which is
widely distributed to sites of infection and effectively inhibits viral neuraminidase. The oral
bioavailability is high, and the pharmacokinetic parameters are consistent across various
populations. This favorable pharmacokinetic profile, combined with its proven efficacy and
safety, makes oseltamivir a valuable therapeutic agent for the management of influenza.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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